molecular formula C18H19N5O4S3 B2576452 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 887209-03-2

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2576452
CAS No.: 887209-03-2
M. Wt: 465.56
InChI Key: BPEIOWBBEVPAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a 3,4-dimethoxyphenyl acetamido group and a sulfanyl-linked 4-methylthiazole moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, enabling diverse non-covalent interactions, while the 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents that modulate electronic properties and solubility . Synthesis likely involves coupling reactions between thiadiazole-thiol intermediates and acetamide precursors, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S3/c1-10-8-28-16(19-10)21-15(25)9-29-18-23-22-17(30-18)20-14(24)7-11-4-5-12(26-2)13(6-11)27-3/h4-6,8H,7,9H2,1-3H3,(H,19,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEIOWBBEVPAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule that incorporates a thiadiazole ring and various functional groups known for their biological activities. This compound has garnered interest in pharmacological research due to its potential antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H22N4O5S2\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}_{2}

Biological Activity Overview

Compounds containing the 1,3,4-thiadiazole scaffold are recognized for their diverse biological activities. This particular compound's biological profile includes:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation in various biological models.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole possess significant antimicrobial properties. For instance:

CompoundActivityReference
1,3,4-Thiadiazole DerivativesInhibitory against Staphylococcus epidermidis
1,3,4-Thiadiazole CompoundsEffective against Gram-positive and Gram-negative bacteria

In a study assessing various thiadiazole derivatives, certain compounds displayed comparable efficacy to standard antibiotics such as ampicillin and amphotericin B.

Anticancer Activity

The anticancer potential of this compound is supported by studies on related thiadiazole derivatives. Notably:

  • Compounds have been identified as inhibitors of key enzymes involved in cancer cell proliferation (e.g., IMPDH).
  • Some derivatives showed efficacy in inducing apoptosis in cancer cell lines such as MCF-7 and K562.

Case Study: Antitumor Mechanism

A recent study highlighted the mechanism by which thiadiazole derivatives induce apoptosis in cancer cells. The findings included:

  • Inhibition of focal adhesion kinase (FAK).
  • Modulation of cell cycle progression.

These mechanisms suggest that the compound may serve as a lead for developing targeted cancer therapies .

Anti-inflammatory Properties

Thiadiazole compounds have also been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

Common Reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reducing agents can convert it to amines or alcohols.
  • Substitution: Nucleophilic substitution can occur at the thiadiazole ring.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of thiadiazole compounds often exhibit significant biological effects.

Antimicrobial Activity:

  • A study highlighted that derivatives with a 5-substituted thiadiazole showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL.
CompoundTarget OrganismMIC (μg/mL)
Compound AS. aureus32.6
Compound BE. coli47.5
Compound CA. niger50.0

Anticancer Activity:
The compound has shown promise in inhibiting cancer cell growth in various studies. For instance:

  • In vitro studies demonstrated that certain derivatives exhibited significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigations into new treatments for various diseases.

Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors, modulating their activity which can lead to therapeutic effects such as anti-inflammatory or anticancer actions.

Industrial Applications

The compound's unique properties make it suitable for use in developing advanced materials with specific functionalities. Its applications may extend to:

  • Pharmaceuticals: As an intermediate in drug synthesis.
  • Agricultural chemicals: Potential use in developing agrochemicals due to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Heterocycle Key Substituents Notable Features Reference
Target Compound 1,3,4-Thiadiazole 3,4-Dimethoxyphenyl, 4-methylthiazole Electron-rich aryl group; dual sulfur atoms in thiadiazole and thiazole rings
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-Thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide 1,3,4-Thiadiazole 4-Methoxybenzyl, 4-phenoxyphenyl Bulky phenoxy group; enhanced lipophilicity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 1,3,4-Thiadiazole 4-Methoxybenzyl, 2-Cl-5-CF3-phenyl Electron-withdrawing CF3 group; potential halogen bonding
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 4-Methylphenyl, 4,5-dimethylthiazole Oxadiazole core (less electron-deficient than thiadiazole); dimethylthiazole
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide 1,3,4-Thiadiazole 4-Chlorobenzyl, 2,4-dimethylphenyl Chlorine substituent; steric hindrance from dimethylphenyl
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide None (simple aryl) 3,4-Dichlorophenyl, thiazole Simpler structure; dichlorophenyl enhances hydrophobicity

Electronic and Steric Effects

  • Electron-Donating vs.
  • Heterocycle Core : Replacing thiadiazole with oxadiazole () reduces electron deficiency, altering reactivity and binding affinity .
  • Steric Effects: Bulky substituents like 2,4-dimethylphenyl () or 4-phenoxyphenyl () may hinder molecular packing, affecting crystallinity or solubility .

Physicochemical and Crystallographic Insights

  • Crystal Packing : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit inversion dimers via N–H⋯N hydrogen bonds, suggesting similar intermolecular interactions in the target compound .
  • Solubility : Methoxy groups (target compound, ) improve aqueous solubility compared to chlorinated derivatives () .

Q & A

Q. Why do some studies report low thermal stability for thiadiazole derivatives?

  • Methodological Answer : Thermal degradation pathways may involve cleavage of the thiadiazole ring or sulfanyl bonds. Thermogravimetric analysis (TGA) coupled with mass spectrometry can identify decomposition products. Stabilize the compound via co-crystallization or formulation with excipients like cyclodextrins .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer : Use cell lines with overexpression of target proteins (e.g., EGFR, tubulin) relevant to the compound’s hypothesized mechanism. Combine MTT assays with flow cytometry to differentiate cytostatic vs. cytotoxic effects. Validate selectivity via toxicity screening in non-cancerous cell lines (e.g., HEK293) .

Q. How to design a robust protocol for studying metabolic stability?

  • Methodological Answer : Incubate the compound with liver microsomes (human or murine) and monitor depletion via LC-MS/MS. Identify major metabolites using high-resolution mass spectrometry (HRMS). Compare half-life (t1/2) values across species to predict pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.